Thieno[2,3-b]pyridin-5-ylmethanol
Overview
Description
Thieno[2,3-b]pyridin-5-ylmethanol is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridin-5-ylmethanol typically involves the fusion of a thiophene ring to a pyridine ring. One common method is the multicomponent reaction involving aldehydes, malononitrile, and thiophenol in the presence of catalysts such as triethylamine or nanosized magnesium oxide in ethanol . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridin-5-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol or amine derivatives.
Major Products Formed: The major products formed from these reactions include thieno[2,3-b]pyridine derivatives with different functional groups, such as aldehydes, carboxylic acids, alcohols, and amines .
Scientific Research Applications
Thieno[2,3-b]pyridin-5-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as kinases and phospholipases, to exert its biological effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Shares a similar core structure but lacks the methanol group.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Another heterocyclic compound with a fused pyridine and thiophene ring system.
Uniqueness: Thieno[2,3-b]pyridin-5-ylmethanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
thieno[2,3-b]pyridin-5-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRBVGQMMYCMTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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